Amitriptyline hydrochloride

Catalog No.
S518677
CAS No.
549-18-8
M.F
C20H24ClN
M. Wt
313.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amitriptyline hydrochloride

CAS Number

549-18-8

Product Name

Amitriptyline hydrochloride

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride

Molecular Formula

C20H24ClN

Molecular Weight

313.9 g/mol

InChI

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H

InChI Key

KFYRPLNVJVHZGT-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Amineurin, Amitrip, Amitriptylin beta, Amitriptylin Desitin, Amitriptylin neuraxpharm, Amitriptylin RPh, Amitriptylin-neuraxpharm, Amitriptyline, Amitriptyline Hydrochloride, Amitrol, Anapsique, Apo Amitriptyline, Apo-Amitriptyline, Damilen, Desitin, Amitriptylin, Domical, Elavil, Endep, Laroxyl, Lentizol, Novoprotect, RPh, Amitriptylin, Saroten, Sarotex, Syneudon, Triptafen, Tryptanol, Tryptine, Tryptizol

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

Description

The exact mass of the compound Amitriptyline hydrochloride is 277.18305 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755869. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes. It belongs to the ontological category of organic tricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Chronic Pain Conditions

While amitriptyline is primarily used for depression, research has shown its effectiveness in managing chronic pain. Randomized, placebo-controlled clinical trials have demonstrated its efficacy in treating conditions like:

  • Fibromyalgia: Amitriptyline reduces pain and improves sleep quality in patients with fibromyalgia [].
  • Neuropathic Pain: Studies have shown amitriptyline's effectiveness in managing neuropathic pain, including postherpetic neuralgia, diabetic neuropathy, and chemotherapy-induced neuropathy [].
  • Chronic Orofacial Pain: Research suggests amitriptyline can be helpful in managing chronic orofacial pain conditions like chronic tension-type headaches and temporomandibular joint disorders [].

Potential Use in Other Conditions

Scientific research is exploring the potential applications of amitriptyline in treating various other conditions. Here are some ongoing areas of investigation:

  • Post-traumatic stress disorder (PTSD): Studies are examining the effectiveness of amitriptyline in managing symptoms of PTSD [].
  • Migraine prophylaxis: Research suggests amitriptyline might be helpful in preventing migraines [].
  • Insomnia: Due to its sleep-promoting effects, amitriptyline is being investigated as a treatment for insomnia.

Amitriptyline hydrochloride is a tricyclic antidepressant primarily used to treat major depressive disorder and certain types of chronic pain. It functions by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin, thus increasing their availability in the synaptic cleft. This mechanism is thought to enhance mood and alleviate pain symptoms. The compound is available in various formulations, including tablets and oral solutions, and exhibits strong anticholinergic properties, which can lead to side effects such as dry mouth and blurred vision .

The exact mechanism of amitriptyline's antidepressant effect is not fully understood, but it's believed to involve increasing the levels of neurotransmitters like serotonin and norepinephrine in the brain. These neurotransmitters play a crucial role in mood regulation. Amitriptyline may also interact with other neurotransmitter systems and influence sleep patterns, which can be beneficial for depression treatment.

  • Toxicity: Amitriptyline overdose can be life-threatening. Common symptoms include drowsiness, confusion, seizures, and cardiac arrhythmias.
  • Side effects: Drowsiness, dry mouth, dizziness, constipation, and weight gain are frequent side effects [].
  • Drug interactions: Amitriptyline can interact with various medications, including some antidepressants, blood thinners, and heart medications. It's crucial to inform your doctor about all medications you're taking before starting amitriptyline.
, particularly in its metabolic pathways. The primary metabolic processes involve demethylation and hydroxylation, facilitated by cytochrome P450 enzymes such as CYP2C19, CYP3A4, and CYP2D6. These reactions convert amitriptyline into its active metabolite, nortriptyline, which has a stronger affinity for norepinephrine transporters than serotonin transporters . Additionally, amitriptyline can participate in redox reactions, where it may be oxidized or reduced under certain conditions, affecting its stability and efficacy .

Amitriptyline exhibits significant biological activity as an antidepressant and analgesic. It has been shown to inhibit the reuptake of norepinephrine and serotonin with equal efficacy, which is critical for its antidepressant effects. Furthermore, it possesses antinociceptive properties that make it effective in managing neuropathic pain conditions. The drug also interacts with various receptors, including histamine H1 receptors and muscarinic acetylcholine receptors, contributing to its side effect profile .

The synthesis of amitriptyline hydrochloride typically involves several key steps:

  • Formation of the dibenzocycloheptadiene structure: This is achieved through a series of reactions starting from 5-oxo-10,11-dihydro-5H-dibenzo(a,d)cycloheptene.
  • Grignard Reaction: The compound is reacted with a Grignard reagent derived from 3-dimethylaminopropyl chloride.
  • Dehydration: This step finalizes the formation of amitriptyline.
  • Hydrochloride Salt Formation: Amitriptyline is then converted into its hydrochloride form for improved solubility and stability .

Amitriptyline hydrochloride is primarily used in:

  • Mental Health: Treatment of major depressive disorder.
  • Pain Management: Effective in treating neuropathic pain syndromes such as diabetic neuropathy and fibromyalgia.
  • Migraine Prophylaxis: Used to prevent chronic migraines.
  • Anxiety Disorders: Sometimes prescribed off-label for anxiety management due to its sedative effects .

Amitriptyline hydrochloride has notable interactions with other medications. It can enhance the effects of other central nervous system depressants, leading to increased sedation and respiratory depression. Additionally, it may interact with drugs metabolized by cytochrome P450 enzymes (especially CYP2D6), resulting in altered plasma concentrations of either substance. This necessitates careful monitoring when co-administered with other medications such as selective serotonin reuptake inhibitors or monoamine oxidase inhibitors .

Several compounds share structural or functional similarities with amitriptyline hydrochloride:

CompoundTypeMechanism of ActionUnique Features
NortriptylineTricyclic AntidepressantInhibits norepinephrine uptake more than serotoninActive metabolite of amitriptyline
ImipramineTricyclic AntidepressantInhibits reuptake of norepinephrine and serotoninUsed for enuresis in children
DesipramineTricyclic AntidepressantPrimarily inhibits norepinephrine reuptakeLess sedative than amitriptyline
DoxepinTricyclic AntidepressantInhibits reuptake of serotonin and norepinephrineStronger sedative effects

Amitriptyline's uniqueness lies in its balanced inhibition of both norepinephrine and serotonin reuptake, along with its pronounced anticholinergic effects that are less prominent in some similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

313.1597275 g/mol

Monoisotopic Mass

313.1597275 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

26LUD4JO9K

Related CAS

50-48-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 117 of 118 companies with hazard statement code(s):;
H301 (67.52%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (32.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (31.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (41.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (29.91%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (30.77%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H370 (32.48%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H400 (68.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (69.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amitriptyline Hydrochloride is the hydrochloride salt of the tricyclic dibenzocycloheptadiene amitriptyline with antidepressant and antinociceptive activities. Amitriptyline inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin. Due to constant stimulation to these receptors, amitriptyline may produce a downregulation of adrenergic and serotonin receptors, which may contribute to the antidepressant activity. In the CNS the antinociceptive activity of this agent may involve high affinity binding to and inhibition of N-methyl-D-aspartate (NMDA) receptors and/or the enhancement of the action of serotonin at the spinal terminals of an opioid-mediated intrinsic analgesia system.

MeSH Pharmacological Classification

Adrenergic Uptake Inhibitors

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

549-18-8

Wikipedia

Amitriptyline hydrochloride

FDA Medication Guides

Limbitrol
Amitriptyline Hydrochloride; Chlordiazepoxide
TABLET;ORAL
HERITAGE PHARMS INC
02/05/2021
Limbitrol DS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-08-15
1: Aydin B, Hocaoglu N, Micili SC, Ergur BU, Kalkan S. Effects of 2-Hydroxypropyl-Beta-Cyclodextrin on Cardiovascular Signs of Amitriptyline Poisoning in a Rat Model. Cardiovasc Toxicol. 2015 Nov 30. [Epub ahead of print] PubMed PMID: 26621115.
2: Schmidt JJ, Bertram A, Kühn-Velten WN, Suhling H, Wiesner O, Schneider A, Kielstein JT. Treatment of amitriptyline intoxications by extended high cut-off dialysis. Clin Kidney J. 2015 Dec;8(6):796-9. doi: 10.1093/ckj/sfv094. Epub 2015 Sep 29. PubMed PMID: 26613042; PubMed Central PMCID: PMC4655799.
3: Abdulmajeed WI, Ibrahim RB, Ishola AO, Balogun WG, Cobham AE, Amin A. Amitriptyline and phenytoin prevents memory deficit in sciatic nerve ligation model of neuropathic pain. J Basic Clin Physiol Pharmacol. 2015 Nov 13. pii: /j/jbcpp.ahead-of-print/jbcpp-2014-0052/jbcpp-2014-0052.xml. doi: 10.1515/jbcpp-2014-0052. [Epub ahead of print] PubMed PMID: 26565548.
4: Taziki S, Sattari MR, Dastmalchi S, Eghbal MA. Cytoprotective Effects of Melatonin Against Amitriptyline-Induced Toxicity in Isolated Rat Hepatocytes. Adv Pharm Bull. 2015 Sep;5(3):329-34. doi: 10.15171/apb.2015.046. Epub 2015 Sep 19. PubMed PMID: 26504754; PubMed Central PMCID: PMC4616901.
5: Aonurm-Helm A, Anier K, Zharkovsky T, Castrén E, Rantamäki T, Stepanov V, Järv J, Zharkovsky A. NCAM-deficient mice show prominent abnormalities in serotonergic and BDNF systems in brain - Restoration by chronic amitriptyline. Eur Neuropsychopharmacol. 2015 Oct 21. pii: S0924-977X(15)00326-0. doi: 10.1016/j.euroneuro.2015.10.001. [Epub ahead of print] PubMed PMID: 26499173.
6: Mercadante S. Topical amitriptyline and ketamine for the treatment of neuropathic pain. Expert Rev Neurother. 2015 Nov;15(11):1249-53. doi: 10.1586/14737175.2015.1101347. Epub 2015 Oct 21. PubMed PMID: 26488799.
7: Damapong P, Kanchanakhan N, Eungpinichpong W, Putthapitak P, Damapong P. A Randomized Controlled Trial on the Effectiveness of Court-Type Traditional Thai Massage versus Amitriptyline in Patients with Chronic Tension-Type Headache. Evid Based Complement Alternat Med. 2015;2015:930175. doi: 10.1155/2015/930175. Epub 2015 Sep 15. PubMed PMID: 26472986; PubMed Central PMCID: PMC4587431.
8: Ratajczak-Enselme M, Grégoire N, Estebe JP, Dollo G, Chevanne F, Bec D, Ecoffey C, Couet W, Le Corre P. Population Pharmacokinetics of Amitriptyline After Intrathecal, Epidural, and Intravenous Administration in Sheep. Reg Anesth Pain Med. 2015 Nov-Dec;40(6):681-6. doi: 10.1097/AAP.0000000000000322. PubMed PMID: 26469370.
9: Zeng C, Zhu Z, Liu Q. HMGB1 is responsible for Amitriptyline-mediated cardiac protection from ischemic-reperfusion injury. Int J Cardiol. 2015 Sep 25. pii: S0167-5273(15)30379-X. doi: 10.1016/j.ijcard.2015.08.157. [Epub ahead of print] PubMed PMID: 26431816.
10: Rico-Villademoros F, Slim M, Calandre EP. Amitriptyline for the treatment of fibromyalgia: a comprehensive review. Expert Rev Neurother. 2015 Oct;15(10):1123-50. doi: 10.1586/14737175.2015.1091726. Epub 2015 Sep 22. PubMed PMID: 26395929.
(Last update: 4/21/2016).

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